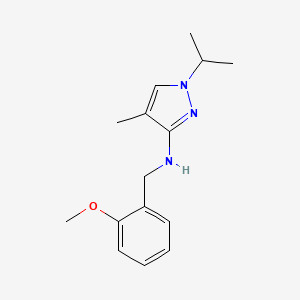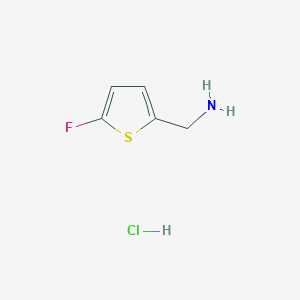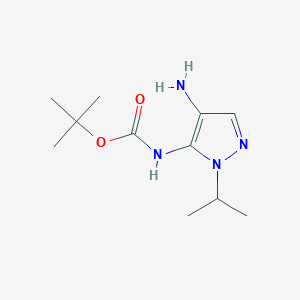
N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methoxybenzyl group attached to the nitrogen atom at position 1, a methyl group at position 4, and an isopropyl group at position 1 of the pyrazole ring. The presence of these substituents imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxybenzylamine with 4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxaldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.
Another approach involves the cyclization of appropriate precursors, such as 2-methoxybenzylhydrazine and 4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and automated systems are often employed to enhance reaction efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted pyrazole or benzyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the pyrazole ring.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine
- N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
- N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-carboxamide
Uniqueness
N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its lipophilicity and potential for membrane permeability, while the isopropyl group may influence its steric interactions with molecular targets.
Propiedades
Fórmula molecular |
C15H21N3O |
|---|---|
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C15H21N3O/c1-11(2)18-10-12(3)15(17-18)16-9-13-7-5-6-8-14(13)19-4/h5-8,10-11H,9H2,1-4H3,(H,16,17) |
Clave InChI |
FBFAYBAVJXQZJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1NCC2=CC=CC=C2OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11729404.png)
![O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine](/img/structure/B11729411.png)

![N-[(4-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729426.png)
![3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11729430.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11729440.png)
![3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one](/img/structure/B11729442.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11729454.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11729462.png)


![N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B11729472.png)
![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729480.png)
